molecular formula C11H12N2O3 B7905177 3-(3-Methyl-2-oxoimidazolidin-1-yl)benzoic acid

3-(3-Methyl-2-oxoimidazolidin-1-yl)benzoic acid

Cat. No.: B7905177
M. Wt: 220.22 g/mol
InChI Key: ZTXCVXQYBHQTJL-UHFFFAOYSA-N
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Description

3-(3-Methyl-2-oxoimidazolidin-1-yl)benzoic acid is a chemical compound with the molecular formula C11H12N2O3 and a molecular weight of 220.22 g/mol . This compound features a benzoic acid moiety linked to a 3-methyl-2-oxoimidazolidin-1-yl group, making it an interesting subject for various chemical and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-Methyl-2-oxoimidazolidin-1-yl)benzoic acid typically involves the reaction of 3-methyl-2-oxoimidazolidine with benzoic acid derivatives under controlled conditions. The reaction is often carried out in the presence of a catalyst and under specific temperature and pressure conditions to ensure high yield and purity .

Industrial Production Methods

In industrial settings, the production of this compound may involve bulk manufacturing processes that utilize large-scale reactors and continuous flow systems. These methods are designed to optimize the reaction conditions and minimize impurities, ensuring the compound meets the required specifications for various applications .

Chemical Reactions Analysis

Types of Reactions

3-(3-Methyl-2-oxoimidazolidin-1-yl)benzoic acid can undergo several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines and alcohols. The reactions are typically carried out under controlled temperature and pH conditions to ensure selectivity and yield .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acid derivatives, while substitution reactions can produce various substituted benzoic acid derivatives .

Scientific Research Applications

3-(3-Methyl-2-oxoimidazolidin-1-yl)benzoic acid has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(3-Methyl-2-oxoimidazolidin-1-yl)benzoic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to these similar compounds, 3-(3-Methyl-2-oxoimidazolidin-1-yl)benzoic acid is unique due to its specific structural configuration, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

IUPAC Name

3-(3-methyl-2-oxoimidazolidin-1-yl)benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2O3/c1-12-5-6-13(11(12)16)9-4-2-3-8(7-9)10(14)15/h2-4,7H,5-6H2,1H3,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZTXCVXQYBHQTJL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(C1=O)C2=CC=CC(=C2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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